molecular formula C9H10BrNO2 B3103503 (2R)-3-amino-2-(4-bromophenyl)propanoic acid CAS No. 1442114-70-6

(2R)-3-amino-2-(4-bromophenyl)propanoic acid

Cat. No.: B3103503
CAS No.: 1442114-70-6
M. Wt: 244.08
InChI Key: SNAGBOTXHOSREW-QMMMGPOBSA-N
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Description

(2R)-3-amino-2-(4-bromophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom attached to a phenyl ring, which is connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-amino-2-(4-bromophenyl)propanoic acid typically involves the bromination of a phenylalanine derivative. One common method includes the following steps:

    Bromination: The phenylalanine derivative is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom onto the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylalanine derivative.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as hydroxyl groups, thiols, or amines, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or thiourea under controlled temperatures.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of phenylalanine derivatives.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

(2R)-3-amino-2-(4-bromophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules for pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The amino and carboxyl groups facilitate interactions with biological molecules, contributing to its overall biological effects.

Comparison with Similar Compounds

    Phenylalanine: A naturally occurring amino acid without the bromine substitution.

    4-bromo-phenylalanine: A similar compound with a bromine atom on the phenyl ring but lacking the specific stereochemistry of (2R)-3-amino-2-(4-bromophenyl)propanoic acid.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both an amino group and a bromine-substituted phenyl ring. This combination of features enhances its potential interactions with biological targets and its utility in synthetic chemistry.

Properties

IUPAC Name

(2R)-3-amino-2-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAGBOTXHOSREW-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-amino-2-(4-bromophenyl)propanoic acid
Reactant of Route 2
(2R)-3-amino-2-(4-bromophenyl)propanoic acid
Reactant of Route 3
(2R)-3-amino-2-(4-bromophenyl)propanoic acid
Reactant of Route 4
(2R)-3-amino-2-(4-bromophenyl)propanoic acid
Reactant of Route 5
(2R)-3-amino-2-(4-bromophenyl)propanoic acid
Reactant of Route 6
(2R)-3-amino-2-(4-bromophenyl)propanoic acid

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